BenchChemオンラインストアへようこそ!

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE

Structural uniqueness Comparator data gap Evidence transparency

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide (CAS 1421517-63-6) is a structurally distinct research-grade building block featuring a 3-methylisoxazole headgroup, ethylene linker, and phenyl-γ-ketoamide tail. No primary bioactivity data exist, making it ideal as a structurally defined negative control, starting point for derivatization, or reference calibrant for HPLC/LC-MS/NMR method development. Its unique regioisomeric and linker architecture distinguishes it from common 5-methylisoxazole and methylene-linked analogs. Avoid generic replacement without side-by-side evidence.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 1421517-63-6
Cat. No. B2784424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE
CAS1421517-63-6
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)CCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O3/c1-12-11-14(21-18-12)9-10-17-16(20)8-7-15(19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,20)
InChIKeySTCSFUKCOOJYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide (CAS 1421517-63-6): Chemical Identity and Procurement Baseline


N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide (CAS 1421517-63-6) is a synthetic small-molecule amide with molecular formula C₁₆H₁₈N₂O₃ and molecular weight 286.33 g/mol. The structure comprises a 3‑methyl‑1,2‑oxazole (isoxazole) heterocycle linked via an ethyl bridge to a 4‑oxo‑4‑phenylbutanamide moiety [1]. The compound is listed in commercial chemical catalogs as a research‑grade building block; however, no primary research publications, patents, or authoritative database bioactivity records were identifiable at the time of this analysis that report quantitative pharmacological, physicochemical, or selectivity data for this specific molecule [2]. Consequently, the procurement landscape is defined solely by vendor‑supplied structural identity and purity specifications rather than by peer‑reviewed performance metrics.

Why In‑Class Isoxazole‑Butanamide Analogs Cannot Substitute for N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide Without Quantitative Comparative Data


Compounds sharing the isoxazole‑butanamide scaffold are frequently assumed to be functionally interchangeable for early‑stage screening; however, even minor structural modifications—such as variation in the isoxazole‑ring methyl position, linker length, or phenyl‑keto substitution pattern—can produce marked differences in target binding, selectivity, metabolic stability, and solubility [1]. In the absence of head‑to‑head comparative data, any substitution carries the risk of irreproducible biological results, wasted screening resources, and invalid structure–activity relationship conclusions. The 3‑methylisoxazole‑ethyl‑phenyl‑γ‑ketoamide architecture of CAS 1421517-63-6 is structurally distinct from more thoroughly characterized analogs such as the 5‑methylisoxazole regioisomers, benzothiazole‑substituted derivatives, or fluorophenyl‑containing butanamides [2]. Procurement specialists and medicinal chemists must therefore avoid generic replacement without explicit side‑by‑side evidence. The quantitative evidence sections that follow transparently document the current evidence gap, enabling informed go/no‑go decisions for this specific compound.

Quantitative Evidence Guide for N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide: Verified Differentiation vs. Closest Analogs


Structural Uniqueness Verification: No Direct Quantitative Comparator Data Available for CAS 1421517-63-6

A systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, CAS Registry) returned zero instances of direct head‑to‑head pharmacological or physicochemical comparison between N‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)ethyl]‑4‑oxo‑4‑phenylbutanamide and any named structural analog [1][2]. No published IC₅₀, Kd, solubility, logP, metabolic stability, selectivity profile, or in vivo pharmacokinetic parameter was identified for this compound. Therefore, no Evidence_Tag of type “Direct head‑to‑head comparison” or “Cross‑study comparable” can be assigned. This evidence item is classified as Supporting evidence and serves to transparently communicate the null‑data state to potential procurers.

Structural uniqueness Comparator data gap Evidence transparency

Regioisomeric Differentiation: 3‑Methylisoxazole vs. 5‑Methylisoxazole Pharmacological Impact—A Class‑Level Warning

The position of the methyl substituent on the isoxazole ring constitutes a critical regioisomeric distinction between CAS 1421517-63-6 (3‑methyl‑1,2‑oxazole) and many commercially prevalent analogs such as N‑(5‑methylisoxazol‑3‑yl)‑substituted butanamides [1]. Published class‑level evidence demonstrates that swapping a 3‑methylisoxazole for a 5‑methylisoxazole can alter hydrogen‑bonding geometry, electronic distribution, and steric fit within enzyme active sites, yielding IC₅₀ shifts of >10‑fold in certain target classes (e.g., FAAH and SMYD3 inhibitor series) [2]. Although no direct data exist for CAS 1421517-63-6 itself, the class‑level precedent establishes that 3‑methyl and 5‑methyl regioisomers cannot be treated as interchangeable procurement items.

Isoxazole regioisomerism Target selectivity Medicinal chemistry

Linker‑Length Sensitivity: Ethyl Bridge vs. Direct Attachment or Longer Alkyl Chains in Isoxazole‑Butanamide Bioactivity

CAS 1421517-63-6 incorporates an ethylene (‑CH₂CH₂‑) spacer between the 3‑methylisoxazole ring and the butanamide nitrogen. In contrast, many characterized isoxazole‑amide bioactive molecules employ either a direct amide bond to the isoxazole ring or a methylene (‑CH₂‑) linker [1]. Systematic SAR studies across multiple isoxazole‑containing chemotypes (e.g., FAAH inhibitors, p38 MAP kinase inhibitors) have shown that linker length and flexibility significantly modulate potency, with ethylene linkers sometimes reducing potency by >5‑fold compared to direct or methylene‑linked analogs owing to entropic penalties upon binding [2]. While no linker‑SAR study includes CAS 1421517-63-6, the class‑level pattern indicates that linker architecture is a non‑trivial differentiator that must be considered during analog selection.

Linker SAR Conformational flexibility Target engagement

Absence of Purity‑Correlated Performance Data: Vendor Specifications Alone Do Not Confer Differentiation

Commercially listed CAS 1421517-63-6 is typically offered at ≥95% purity with characterization by NMR and HPLC [1]. However, no published study correlates the purity profile of this specific compound with any biological readout or physicochemical property critical for reproducible experimentation. For structurally related isoxazole‑butanamide probe molecules, impurities as low as 1–2% have been shown to cause false‑positive enzyme inhibition results, particularly in assays sensitive to electrophilic contaminants [2]. In the absence of a purity–performance correlation for CAS 1421517-63-6, procurers cannot assume that a >95% purity specification guarantees assay reproducibility, nor can they differentiate among vendors on any basis other than price and analytical documentation.

Compound quality Reproducibility Procurement risk

Appropriate Procurement and Research Scenarios for N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4-phenylbutanamide Based on Current Evidence


Scaffold‑Hopping Library Design Requiring a 3‑Methylisoxazole Ethyl‑Linked γ‑Ketoamide Fragment

Medicinal chemistry teams pursuing scaffold‑hopping strategies that explicitly require a 3‑methylisoxazole headgroup with a two‑carbon spacer and a phenyl‑γ‑ketoamide tail may procure CAS 1421517-63-6 as a structurally defined negative control, starting point, or fragment for further derivatization. The compound’s unique regioisomeric and linker architecture distinguishes it from 5‑methylisoxazole and methylene‑linked analogs commonly found in screening decks [1]. Without primary activity data, this compound is best used in parallel with characterized analogs to experimentally establish SAR rather than as a validated lead.

Analytical Reference Standard for Isoxazole‑Butanamide Purity and Stability Method Development

CAS 1421517-63-6 can serve as a reference standard for developing HPLC, LC‑MS, or NMR analytical methods tailored to isoxazole‑butanamide chemotypes. Because the compound contains the three defining substructures (isoxazole ring, ethylene linker, γ‑ketoamide), it acts as a representative retention‑time and fragmentation‑pattern calibrant for method validation [1]. This application relies on structural identity rather than biological differentiation and is the lowest‑risk procurement scenario given the current evidence gap.

Exploratory Computational Docking and Molecular Dynamics Studies Focused on Linker Conformation

Computational chemists investigating the conformational preferences of ethylene‑linked isoxazole‑amides may employ CAS 1421517-63-6 as a model ligand. The ethylene spacer introduces rotatable bonds that can be probed by molecular dynamics simulations to compare with methylene‑ or propylene‑linked analogs [1]. Although no experimental binding data exist, in silico studies can generate testable hypotheses about linker‑dependent target engagement, thereby justifying procurement for computational campaigns.

In‑House Selectivity Panel Screening Against Isoxazole‑Sensitive Target Families

Research groups with established panels of isoxazole‑sensitive targets (e.g., FAAH, p38 MAP kinase, SMYD3, LpxC) may justify procurement of CAS 1421517-63-6 for internal selectivity profiling. The compound’s structural distinctness—3‑methyl regioisomer, ethylene linker, phenyl‑γ‑ketoamide—makes it a valuable diversity point for probing the selectivity landscape within these target classes [1]. Procurement is warranted only when accompanied by a clear experimental plan to generate the missing comparative data.

Quote Request

Request a Quote for N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.